3-(Benzylsulfanyl)-1,2,4-triazin-5-ol
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Overview
Description
3-(Benzylsulfanyl)-1,2,4-triazin-5-ol: is a heterocyclic compound that contains a triazine ring substituted with a benzylsulfanyl group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazine ring is a versatile scaffold in organic chemistry, often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, benzyl bromide can react with a thiol-substituted triazine under basic conditions to form the desired product.
Hydroxylation: The hydroxyl group can be introduced through various methods, such as hydrolysis of an ester or oxidation of an alcohol precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the benzylsulfanyl group, potentially leading to the formation of amines or thiols.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often employed in substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation of the sulfur atom.
Amines and Thiols: Formed through reduction of the triazine ring or benzylsulfanyl group.
Esters and Ethers: Formed through substitution reactions involving the hydroxyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Derivatives of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol have shown potential as antimicrobial agents, targeting bacterial and fungal pathogens.
Anticancer Agents: Research has indicated that certain derivatives may exhibit anticancer activity by interfering with cellular pathways involved in tumor growth and proliferation.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol and its derivatives can vary depending on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may disrupt cell wall synthesis or interfere with metabolic processes essential for microbial survival.
Comparison with Similar Compounds
3-(Benzylsulfanyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of a triazine ring.
3-(Benzylsulfanyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a triazine ring.
3-(Benzylsulfanyl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazine ring.
Uniqueness:
Triazine Ring: The triazine ring in 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol provides unique electronic properties and stability compared to other heterocycles.
Versatility: The presence of both a benzylsulfanyl group and a hydroxyl group allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
3-benzylsulfanyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-9-6-11-13-10(12-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXGZONMDISUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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